![molecular formula C20H28N4O B2971195 N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide CAS No. 1241219-23-7](/img/structure/B2971195.png)
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. CPP-115 is a small molecule that has been shown to increase GABA levels in the brain, leading to its potential use in the treatment of various neurological disorders.
作用機序
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide increases the levels of GABA in the brain, which can help to reduce seizures, anxiety, and depression symptoms.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide has been shown to have several biochemical and physiological effects on the brain. Studies have shown that N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide increases GABA levels in the brain, which can help to reduce seizures and anxiety symptoms. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide has been shown to have antidepressant effects, making it a potential treatment option for individuals with depression.
実験室実験の利点と制限
One of the main advantages of N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide is its ability to increase GABA levels in the brain, which can help to reduce seizures, anxiety, and depression symptoms. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide has been shown to have antidepressant effects, making it a potential treatment option for individuals with depression. However, one limitation of N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide is its potential toxicity at high doses, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide. One potential direction is the development of new formulations of N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide that can be used in clinical trials for the treatment of neurological disorders. Additionally, further studies are needed to better understand the long-term effects of N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide on the brain and its potential for use in the treatment of other neurological disorders. Finally, the development of new GABA aminotransferase inhibitors may provide new insights into the treatment of various neurological disorders.
合成法
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide is synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of cyclopropylacetonitrile with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 4-(2-phenylethyl)piperazine to form the intermediate compound. Finally, the intermediate compound is reacted with acetic anhydride to form N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide.
科学的研究の応用
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and depression. Studies have shown that N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide increases GABA levels in the brain, which can help to reduce seizures and anxiety symptoms. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide has been shown to have antidepressant effects, making it a potential treatment option for individuals with depression.
特性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-20(16-21,18-7-8-18)22-19(25)15-24-13-11-23(12-14-24)10-9-17-5-3-2-4-6-17/h2-6,18H,7-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKMLSYXHRSMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

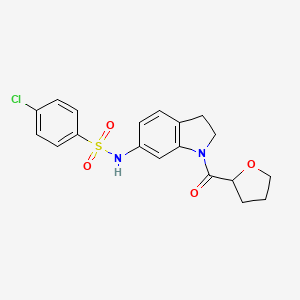
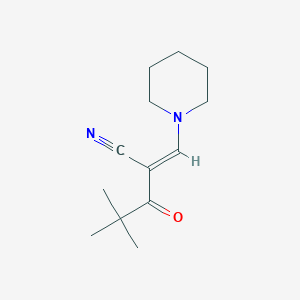
![2-[(4-chlorophenyl)sulfanylmethyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B2971117.png)
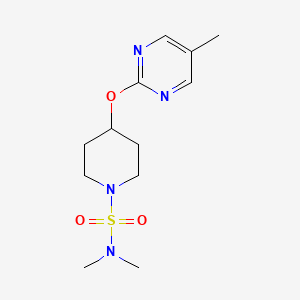
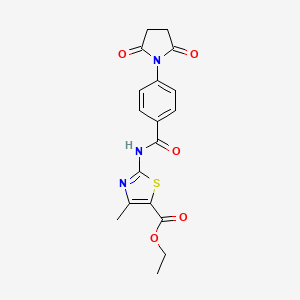
![2,4-dimethoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2971120.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2971121.png)
![4-(1H-pyrrol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2971124.png)
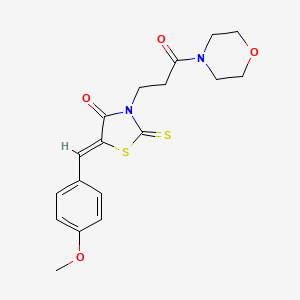
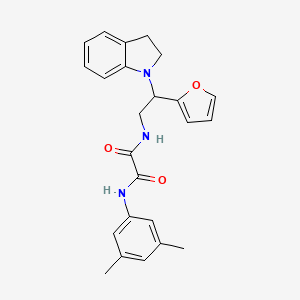
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-3-yl]acetamide](/img/structure/B2971131.png)
![N-(2-methoxyethyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2971132.png)
![Ethyl 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B2971134.png)
![6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2971135.png)